7-Octyn-1-ol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
oct-7-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-2-3-4-5-6-7-8-9/h1,9H,3-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATCNYMVVGBLQMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6061234 | |
| Record name | 7-Octyn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6061234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871-91-0 | |
| Record name | 7-Octyn-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=871-91-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Octyn-1-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000871910 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Octyn-1-ol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 7-Octyn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6061234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Octyn-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Thiol Yne Radical Addition:the Thiol Yne Reaction is a Radical Mediated Addition of a Thiol R Sh Across the Alkyne of 7 Octyn 1 Ol.wikipedia.orgthis Reaction is Analogous to the Well Known Thiol Ene Reaction.nih.govthe Mechanism Proceeds Via a Free Radical Chain Process, Typically Initiated by Light or a Radical Initiator.wikipedia.orgthieme Connect.de
Kinetics and Thermodynamic Considerations in this compound Transformations
The transformations of this compound, particularly via radical pathways, are governed by specific kinetic and thermodynamic principles. A major thermodynamic barrier in the direct functionalization of free alcohols is the strength of the O-H bond, which is approximately 105 kcal mol⁻¹. nih.gov The photoredox-mediated approach circumvents the need for direct homolytic cleavage of this strong bond by converting the alcohol into a species with a much weaker O-I bond, which can be readily cleaved upon single electron reduction. nih.gov
The core of the C-H functionalization process, the 1,5-hydrogen atom transfer (1,5-HAT), is a thermodynamically and kinetically favorable intramolecular process. The formation of a stable six-membered ring-like transition state facilitates the transfer of the hydrogen atom from the δ-carbon to the alkoxy radical. This leads to the formation of a more stable secondary carbon-centered radical from a highly reactive oxygen-centered radical.
From a kinetic standpoint, the desired 1,5-HAT pathway must compete with other potential side reactions of the alkoxy radical, most notably β-scission. rsc.org For the alkoxy radical derived from this compound, β-scission would involve the cleavage of the Cα-Cβ bond, leading to fragmentation of the carbon skeleton. However, in the described photoredox system, this pathway was observed to be negligible for alcohols lacking β-substituents, indicating that the rate of 1,5-HAT is significantly faster than the rate of β-scission. rsc.org Specific quantitative kinetic or thermodynamic parameters for these transformations of this compound are not extensively detailed in the literature, but the reaction outcomes provide qualitative insights into the favorability of the described mechanistic pathways. The energies of various chemical bonds provide a general context for understanding the thermodynamics of these reaction steps.
Table 2: General Bond Dissociation Energies (BDE) Relevant to Alcohol Transformations
| Bond Type | General BDE (kcal/mol) | Significance |
|---|---|---|
| Covalent C-H (primary) | ~98-100 | Bond targeted for functionalization by 1,5-HAT |
| Covalent O-H (alcohol) | ~105 | High energy makes direct cleavage difficult; reaction circumvents this. nih.gov |
| Metal-Ligand Bonds | 15-50 | Relevant for catalyst-substrate interactions. acs.org |
| Dispersive Interactions | 0.5-10 | Weaker forces influencing substrate binding and conformation. acs.org |
Elucidation of Reaction Mechanisms and Kinetics Involving 7 Octyn 1 Ol
Mechanistic Insights into Click Chemistry Applications
7-Octyn-1-ol, with its terminal alkyne and a hydroxyl group, is a versatile reagent in click chemistry. medchemexpress.combroadpharm.com This field focuses on reactions that are modular, high-yield, and create minimal byproducts. medchemexpress.com The presence of the alkyne group allows this compound to participate in various cycloaddition reactions, most notably the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). medchemexpress.comevitachem.com
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of a click reaction, transforming terminal alkynes like this compound and organic azides into 1,4-disubstituted 1,2,3-triazoles. wikipedia.orgnih.gov This reaction represents a significant improvement over the uncatalyzed Huisgen 1,3-dipolar cycloaddition, which requires high temperatures and results in a mixture of 1,4- and 1,5-regioisomers. wikipedia.orgnih.govorganic-chemistry.org The copper catalyst dramatically accelerates the reaction and confers high regioselectivity. nih.govorganic-chemistry.orgnih.gov
The catalytically active Cu(I) species can be introduced from Cu(I) salts or generated in situ from the reduction of Cu(II) salts (e.g., CuSO₄) by a reducing agent like sodium ascorbate. wikipedia.orgorganic-chemistry.org The mechanism is a stepwise process rather than a concerted cycloaddition. organic-chemistry.orgnih.gov
The generally accepted catalytic cycle involves the following key steps:
Formation of Copper Acetylide: A copper(I) species reacts with the terminal alkyne of this compound. In the presence of a base, the terminal, acidic proton is removed to form a copper acetylide intermediate. wikipedia.org Quantum mechanical studies suggest that multinuclear copper acetylide structures may be involved. nih.gov
Coordination and Activation: The azide (B81097) coordinates to the copper center of the copper acetylide complex. wikipedia.orgresearchgate.net This pre-reactive complexation brings the azide and the alkyne into a suitable geometry for the subsequent cycloaddition. nih.gov Computational studies suggest a six-membered copper metallacycle is formed, with a second copper atom potentially acting as a stabilizing donor ligand. organic-chemistry.org
Cyclization: A C-N bond forms between the nucleophilic carbon of the acetylide and the terminal nitrogen of the azide. nih.gov This is followed by ring contraction to form a triazolyl-copper intermediate. organic-chemistry.org
Protonolysis: The triazolyl-copper intermediate is protonated, typically by a proton source in the reaction medium, to release the 1,4-disubstituted triazole product and regenerate the active Cu(I) catalyst, thus closing the catalytic cycle. organic-chemistry.org
The rate of the CuAAC reaction can be influenced by ligands that stabilize the Cu(I) oxidation state and prevent disproportionation. acs.org
Table 1: Key Stages of the CuAAC Mechanism with this compound
| Stage | Description | Key Intermediates |
|---|---|---|
| Catalyst Activation | Generation of the active Cu(I) species, often from a Cu(II) precursor and a reducing agent (e.g., sodium ascorbate). organic-chemistry.org | Cu(I) ion |
| Acetylide Formation | Reaction of the terminal alkyne of this compound with the Cu(I) catalyst to form a copper acetylide. wikipedia.org | Copper(I) acetylide of this compound |
| Complexation | An azide molecule coordinates to the copper acetylide complex, bringing the reactants into proximity. nih.govresearchgate.net | Ternary copper/alkyne/azide complex |
| Ring Formation | Stepwise formation of the triazole ring via a six-membered copper metallacycle intermediate. organic-chemistry.org | Triazolyl-copper intermediate |
| Product Release | Protonolysis of the triazolyl-copper intermediate to yield the final 1,2,3-triazole product and regenerate the Cu(I) catalyst. organic-chemistry.org | 1,4-disubstituted 1,2,3-triazole |
Bio-orthogonal chemistry refers to reactions that can occur within living systems without interfering with native biochemical processes. The CuAAC reaction, while efficient, has limitations for in vivo applications due to the cytotoxicity of copper catalysts. tcichemicals.com This has led to the development of metal-free click chemistry alternatives, such as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). atamanchemicals.comnih.gov
In this context, this compound is not used directly but serves as a precursor to strained cyclooctyne (B158145) derivatives. The hydroxyl group of this compound allows for its incorporation into larger molecular structures, which can then be modified to create a strained alkyne. These strained alkynes, such as derivatives of bicyclo[6.1.0]nonyne (BCN), can react rapidly with azides without the need for a metal catalyst. atamanchemicals.com The reaction is driven by the release of ring strain in the cyclooctyne. nih.gov
Alternatively, conjugates of this compound can be used in ex vivo or materials-based bio-orthogonal applications where copper catalysis is permissible. For example, this compound can be linked to a molecule of interest, which is then "clicked" onto a biomolecule or surface bearing an azide group. medchemexpress.comatamanchemicals.com This modular approach is central to applications in bioconjugation, drug delivery, and surface modification. nih.gov
Radical-Mediated Functionalization Pathways
Radical reactions offer unique pathways for the functionalization of this compound at both the C(sp³)–H bonds of the alkyl chain and the terminal alkyne.
Advanced Applications of 7 Octyn 1 Ol in Materials Science and Polymer Chemistry
Polymerization Studies Involving Alkyne Functionalization
The presence of the terminal alkyne in 7-octyn-1-ol is pivotal for creating polymers with pendant functional groups. These alkyne-functionalized polymers serve as versatile platforms that can be modified post-polymerization, allowing for the introduction of a wide array of chemical moieties.
The incorporation of this compound into polymer chains allows for the creation of materials with precisely placed alkyne groups along the backbone. These pendant alkynes act as latent reactive sites. For instance, monomers can be synthesized by first modifying the hydroxyl group of this compound and then employing the entire molecule in polymerization reactions.
A significant application involves the synthesis of precursors for advanced materials like graphene nanoribbons (GNRs). In one synthetic route, a protected form of this compound is coupled with another molecule via a Sonogashira reaction to form a complex ketone intermediate. escholarship.org This intermediate is a critical component in the construction of a larger monomer designed for Diels-Alder polymerization. escholarship.org The alkyne functionality, originating from this compound, is carried through several synthetic steps before the final polymerization and subsequent graphitization. escholarship.org
Table 1: Example of this compound in Multi-Step Monomer Synthesis
| Step | Reactants | Product | Yield |
|---|---|---|---|
| Sonogashira Coupling | 1,3-bis(4-iodophenyl)propan-2-one, Benzyl-protected this compound | Ketone Intermediate | Improved from "very low" with protection escholarship.org |
| Hydrogenation | Ketone Intermediate, Pearlman's catalyst | Benzyl-deprotected Ketone (20) | 71% escholarship.org |
This table illustrates the successful integration of a this compound derivative into a complex monomer (22) intended for the synthesis of functionalized GNR precursor polymers. escholarship.org
The terminal alkyne groups introduced by this compound are instrumental in forming cross-linked polymer networks. These networks exhibit enhanced thermal stability, mechanical strength, and solvent resistance compared to their linear counterparts. A Federal Register notice from 1991 identifies the use of terminal alkynes, such as those in this compound, for the cross-linking of polymers to form materials like polyesters and polyurethanes. federalregister.gov The cross-linking can be achieved through various alkyne-specific reactions, such as Glaser coupling or other oxidative coupling methods, which link the pendant alkyne groups of different polymer chains together, creating a robust three-dimensional structure.
Development of Advanced Materials through Click Chemistry
Click chemistry, particularly the CuAAC reaction, is a powerful tool for modifying polymers and surfaces. tcichemicals.com The reaction's high efficiency, selectivity, and tolerance to various functional groups make it ideal for materials science applications. This compound is a frequently used building block for introducing the necessary alkyne handle for these transformations. alfa-chemistry.com
This compound and its derivatives are employed to functionalize surfaces, altering their chemical and physical properties. By anchoring the hydroxyl end to a surface or incorporating it into a polymer that coats a surface, the terminal alkyne is exposed and available for reaction. This enables the covalent attachment of various molecules to the surface via click chemistry.
Research has demonstrated the incorporation of alkyne-terminated molecules into self-assembled monolayers (SAMs) on gold surfaces. vulcanchem.com The alkyne group serves as a latent site for further derivatization, allowing for the "clicking" of azide-containing molecules to create a highly tailored surface. vulcanchem.com This technique is critical for developing sensors, biocompatible coatings, and platforms for controlled cell adhesion. Similarly, the synthesis of side-chain liquid-crystal polymers has been achieved using click chemistry, where alkyne-functionalized precursors can be attached to a polymer backbone. tcichemicals.com
The modularity offered by click chemistry enables the fabrication of "smart" materials that respond to external stimuli such as light, pH, or temperature. By using this compound to create an alkyne-functionalized polymer platform, responsive molecules can be readily attached.
For example, research into dye-sensitized solar cells has utilized click chemistry to synthesize specific side-chain liquid-crystal polymers, leading to a power-conversion efficiency of 4.11%. tcichemicals.com In another advanced application, this compound is a key component in the synthesis of monomers for Graphene Nanoribbons (GNRs). escholarship.org After polymerization and graphitization, the material is designed to have functional handles that allow for the attachment of fluorescent dyes like Cy5 via a click reaction. escholarship.org This creates fluorescently tagged GNRs that can be visualized by super-resolution imaging, opening doors for their use in advanced electronics and bio-imaging. escholarship.org
Integration into Supramolecular Architectures and Self-Assembly Processes
Supramolecular chemistry involves the design of complex chemical systems held together by non-covalent interactions. This compound is a valuable precursor in the synthesis of molecules designed for self-assembly and the creation of intricate supramolecular structures. ambeed.comambeed.com
Its role is particularly notable in the synthesis of macrocycles like cyclophanes. caltech.edu In the pursuit of [7.7]paracyclophane, a class of molecules that includes tumor cytotoxins, this compound is used as a starting material. caltech.edu It is converted in a multi-step process, including protection of the alkyne with a trimethylsilyl (B98337) (TMS) group, to create a larger, functionalized molecule that can undergo nickel-catalyzed reductive cross-coupling to form the macrocyclic structure. caltech.edu The defined length of the hydrocarbon chain of this compound is critical for achieving the specific geometry required for the final cyclophane architecture. The ability to form such complex, ordered structures is fundamental to creating molecular containers, catalysts, and materials with unique host-guest properties.
Research on 7 Octyn 1 Ol in Medicinal Chemistry and Chemical Biology
Precursor Role in Natural Product Synthesis
The carbon backbone and reactive functionalities of 7-octyn-1-ol make it an important starting material or intermediate in the synthesis of various natural products, including those with therapeutic potential and agrochemical applications.
Synthesis of Sulfur-Containing Heterocyclic Fatty Acids
In research aimed at the total synthesis of sulfur-containing heterocyclic fatty acids, which have been identified in natural sources like rapeseed oil and garlic, this compound has been utilized as a key intermediate. unit.noacs.org A synthetic strategy involved the isomerization of the more readily available 2-octyn-1-ol (B148842) to the terminal alkyne, this compound, via an "alkyne zipper" reaction. unit.no This transformation is crucial for subsequent coupling reactions. Although one of the explored synthetic pathways successfully produced the carbon skeleton of the target molecules, the final steps to yield the desired sulfur-containing heterocyclic fatty acids were not completed. unit.no The research highlighted the strategic importance of this compound in building the necessary carbon chain for these complex fatty acids. unit.no
Intermediates for Complex Natural Products (e.g., Swainsonine)
The indolizidine alkaloid, (±)-swainsonine, known for its potential as an anticancer agent, has been a target of numerous total synthesis efforts. In a stereoselective total synthesis of (±)-swainsonine, a derivative of this compound played a pivotal role. researchgate.netresearchgate.net The key step involved an endo mode cyclization of a 5,6-epoxy-7-octyn-1-ol derivative. researchgate.netresearchgate.net This reaction, mediated by dicobalt octacarbonyl and a Lewis acid, allowed for the stereoselective formation of a trans-2-ethynyl-3-hydroxypiperidine skeleton, which is a core structural feature of swainsonine. researchgate.net This elegant approach underscores the utility of this compound in constructing complex, polyhydroxylated alkaloid structures. researchgate.netcore.ac.ukchemicalbook.com
Relevance to Pheromone Synthesis (e.g., Citrus Leafminer Sex Pheromone)
This compound is a crucial precursor in the synthesis of the sex pheromone of the citrus leafminer, Phyllocnistis citrella, a significant pest in citrus agriculture. echemi.comscribd.com The pheromone is a blend of two main components: (7Z,11Z)-hexadecadienal and (7Z,11Z,13E)-hexadecatrienal. chemicalbook.com The synthesis of these compounds often starts with the isomerization of 2-octyn-1-ol to this compound. chemicalbook.comresearchgate.net The terminal alkyne of this compound is then elaborated through a series of reactions, including protection of the alcohol, coupling with other fragments, and stereoselective reductions to form the required Z-double bonds. chemicalbook.comamazonaws.comnordmann.global For instance, the protected this compound can be deprotonated and reacted with various electrophiles to build the carbon chains of the pheromone components. chemicalbook.com
Applications in Drug Discovery and Pharmaceutical Intermediates
The terminal alkyne group of this compound is particularly amenable to "click chemistry," a set of powerful and reliable reactions that have revolutionized drug discovery and development. This has made this compound a valuable tool for creating libraries of potential drug candidates and for the synthesis of complex pharmaceutical intermediates. medchemexpress.com
Generation of Diverse Compound Libraries via Click Chemistry for Lead Discovery
Click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), provides a highly efficient method for connecting molecular building blocks. bioscience.co.uktcichemicals.com The terminal alkyne of this compound makes it an ideal reagent for this purpose. bioscience.co.uktcichemicals.compsu.edu By reacting this compound or its derivatives with a variety of azide-containing molecules, large and diverse libraries of 1,2,3-triazole-containing compounds can be rapidly synthesized. pnas.org This approach is invaluable for lead discovery, allowing for the rapid exploration of chemical space to identify compounds with desired biological activities. pnas.org
A specific example of this application is in the rational design and synthesis of a click-based library of G-quadruplex selective DNA photocleavage agents. In this research, this compound was used in a Mitsunobu coupling reaction to create a terminal-alkyne functionalized pyridine-2,6-dicarboxylate (B1240393) derivative. This alkyne-containing molecule was then coupled with various azide-functionalized photocleavage groups via CuAAC to generate a library of potential G-quadruplex targeting agents.
Synthesis of Pharmaceutical Drugs and Active Pharmaceutical Ingredients (APIs)
This compound serves as a versatile intermediate in the synthesis of pharmaceutically active compounds. medchemexpress.com Its bifunctional nature allows for sequential or orthogonal modifications of its two reactive sites, the hydroxyl group and the terminal alkyne. This makes it a valuable component in the multi-step synthesis of complex drug molecules. medchemexpress.com While it is widely classified as a pharmaceutical intermediate, its application has been noted in the synthesis of analogs of myristic acid, such as 6-oxamyristic acid, which are used in metabolic labeling studies to investigate protein N-myristoylation, a key process in cell signaling and virology. scribd.combiosynth.com Furthermore, there are indications of its potential as an intermediate in the synthesis of nicotine.
Bioconjugation Strategies with this compound Derivatives
The terminal alkyne group of this compound and its derivatives serves as a versatile chemical handle for bioconjugation, the process of covalently linking molecules to biomolecules such as proteins or nucleic acids. medchemexpress.comatamanchemicals.com This functionality is central to its application in "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). medchemexpress.comacs.org This reaction is highly efficient and bioorthogonal, meaning it proceeds under physiological conditions without interfering with native biological processes. wm.edu The stability of the resulting triazole linkage and the inert nature of the alkyne and azide (B81097) groups in the biological milieu make this an ideal strategy for selectively modifying complex biomolecules. acs.org
Site-Specific Labeling of Biomolecules
Site-specific modification of biomolecules is a powerful tool for introducing new functions or probes at precise locations. mdpi.comnih.gov Derivatives of this compound, which feature a terminal alkyne, are key reagents in strategies designed to achieve this precision. The primary method involves the CuAAC reaction, where the alkyne group on the this compound derivative reacts with an azide group that has been selectively introduced into a biomolecule. medchemexpress.comacs.org
There are various strategies for introducing the requisite azide or alkyne handle onto a target protein. One common approach targets the N-terminus of a protein, as its unique pKa allows for selective chemical modification. researchgate.net For instance, the N-terminal α-amine can be converted into an azide group, which can then be "clicked" with an alkyne-containing probe. mdpi.comnih.gov Conversely, an alkyne handle can be installed on the N-terminus for subsequent reaction with an azide-functionalized molecule. mdpi.comresearchgate.net
Another powerful technique involves the genetic incorporation of unnatural amino acids (UAAs) containing alkyne or azide functionalities into proteins at specific sites. wm.eduacs.org This allows researchers to place a reactive handle at virtually any position in the protein sequence, enabling highly controlled modification. acs.org Once the alkyne-bearing UAA is incorporated, a derivative of an azide-modified reporter molecule can be attached via CuAAC. wm.edu
The table below summarizes strategies for site-specific labeling that are conceptually applicable to alkyne-bearing molecules like this compound derivatives.
| Labeling Strategy | Target Biomolecule/Site | Reactive Groups | Key Finding |
| N-terminal Modification | Protein N-terminus | N-terminal amine converted to azide; reaction with alkyne probe. | Achieves selective labeling at a single site on the protein. mdpi.comnih.gov |
| Unnatural Amino Acid (UAA) Incorporation | Genetically defined site in a protein | UAA with a terminal alkyne; reaction with azide-functionalized molecule. | Allows for the introduction of a chemical handle at virtually any position for subsequent modification. wm.eduacs.org |
| Chemical Modification of Nucleic Acids | DNA/RNA | Incorporation of alkyne-modified nucleosides (e.g., 5-ethynyl-dU) during synthesis. | Enables efficient labeling and ligation of oligonucleotides via CuAAC. acs.org |
Development of Probes for Biochemical Pathways and Enzyme Interactions
Derivatives of this compound are instrumental in the development of chemical probes to investigate biochemical pathways and enzyme--substrate interactions. These probes are often designed as activity-based probes (ABPs), which typically feature two key components: a reactive group that covalently binds to an enzyme's active site and a reporter handle, such as the terminal alkyne of this compound, for visualization or enrichment. nih.gov
A notable example is the use of 1,7-octadiyne (B1345467), a structural analog of this compound, to profile the enzyme ammonia (B1221849) monooxygenase (AMO) in the bacterium Nitrosomonas europaea. nih.gov In this system, one of the terminal alkyne groups of 1,7-octadiyne acts as a mechanism-based inactivator, forming a covalent bond with the AMO enzyme upon catalytic activation. nih.gov The second, unreacted alkyne group then serves as a handle for a subsequent CuAAC reaction. This allows for the attachment of a reporter molecule, such as a fluorophore (e.g., Alexa Fluor 647 azide) or an affinity tag (e.g., biotin-azide), enabling the specific detection and identification of the target enzyme. nih.gov This activity-based protein profiling (ABPP) method confirmed that the modified protein was indeed the AmoA subunit of AMO. nih.gov
In a different approach, this compound was used as a building block in the synthesis of a library of potential G-quadruplex (G4) DNA photocleaving agents. nih.gov Researchers synthesized a derivative, dimethyl 4-(non-8-yn-1-yloxy)pyridine-2,6-dicarboxylate, by coupling this compound with a pyridine-based scaffold. nih.gov This alkyne-containing intermediate was then "clicked" to various azide-modified photocleavage agents to create a library of probes. These probes were designed to selectively target and cleave G4 DNA structures upon photoirradiation, providing tools to study the biological roles of these non-canonical DNA conformations. nih.gov
The following table details examples of probes developed using or related to this compound to study biochemical systems.
| Probe Derivative/Analog | Target | Research Goal | Key Finding |
| 1,7-Octadiyne (17OD) | Ammonia Monooxygenase (AMO) | Activity-based protein profiling (ABPP) of AMO in N. europaea. | 17OD acted as a mechanism-based inactivator, allowing for specific fluorescent labeling and identification of the AmoA subunit via click chemistry. nih.gov |
| Dimethyl 4-(non-8-yn-1-yloxy)pyridine-2,6-dicarboxylate (from this compound) | G-quadruplex (G4) DNA | To create a library of G4-selective DNA photocleavage agents. | The alkyne handle allowed for the "click" synthesis of a library of probes to investigate the biological functions of G4 DNA. nih.gov |
Analytical and Spectroscopic Characterization of 7 Octyn 1 Ol and Its Reaction Products
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H and ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules, providing detailed information about the carbon-hydrogen framework. For 7-octyn-1-ol, both ¹H and ¹³C NMR are used to confirm its unique structure, which features a terminal alkyne and a primary alcohol connected by a six-carbon chain. broadpharm.com
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound in a solvent like deuterated chloroform (B151607) (CDCl₃) exhibits characteristic signals that correspond to the different types of protons in the molecule. tcichemicals.com The terminal alkyne proton typically appears as a triplet, while the protons on the carbon adjacent to the hydroxyl group and the protons adjacent to the alkyne group have distinct chemical shifts. The remaining methylene (B1212753) protons along the carbon chain appear as a complex multiplet.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The two sp-hybridized carbons of the alkyne group in this compound have characteristic chemical shifts. nih.gov The carbon bearing the hydroxyl group is also readily identified, as are the carbons of the methylene chain.
A study on the cyclization of 5,6-epoxy-7-octyn-1-ol derivatives utilized both ¹H and ¹³C NMR to characterize the starting materials and the resulting products. acs.org Similarly, research involving the synthesis of (E,Z,Z)-2,4,7-tridecatrienal from 2-octyn-1-ol (B148842) relied on NMR data for unequivocal identification of the intermediates and the final product. imreblank.ch
Interactive Data Table: Representative NMR Data for this compound
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment | Solvent |
| ¹H | ~3.6 | Triplet | -CH₂OH | CDCl₃ |
| ¹H | ~2.2 | Multiplet | -CH₂-C≡CH | CDCl₃ |
| ¹H | ~1.9 | Triplet | -C≡CH | CDCl₃ |
| ¹H | ~1.4-1.6 | Multiplet | -(CH₂)₄- | CDCl₃ |
| ¹³C | ~84 | Singlet | -C ≡CH | CDCl₃ |
| ¹³C | ~68 | Singlet | -C≡C H | CDCl₃ |
| ¹³C | ~62 | Singlet | -C H₂OH | CDCl₃ |
| ¹³C | ~32, 28, 25, 18 | Multiple | -(C H₂)₄- | CDCl₃ |
Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.
Mass Spectrometry (MS) Techniques (e.g., LC-MS, GC-MS) for Purity and Identity Validation
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns. When coupled with chromatographic techniques like Gas Chromatography (GC) or Liquid Chromatography (LC), it becomes an exceptionally effective method for separating and identifying components in a mixture, thereby validating the purity of a substance.
For this compound, GC-MS is a commonly used technique. nih.gov In GC-MS, the compound is vaporized and separated on a GC column before being ionized and detected by the mass spectrometer. The resulting mass spectrum will show a molecular ion peak corresponding to the mass of this compound (126.20 g/mol ) and a series of fragment ions that are characteristic of its structure. biosynth.comsigmaaldrich.com
LC-MS is also employed, particularly for reaction monitoring and for the analysis of less volatile derivatives of this compound. For instance, in the synthesis of 7-octyn-1-amine (B3103804) from this compound, LC-MS with electrospray ionization (ESI) can be used to validate the product's purity and identity. For applications requiring Mass-Spec compatibility, the mobile phase in HPLC can be adapted, for example, by replacing phosphoric acid with formic acid. sielc.com
Chromatographic Methods for Separation and Purification (TLC, HPLC, GC)
Chromatographic techniques are essential for the separation and purification of this compound from reaction mixtures and for assessing its purity.
Thin-Layer Chromatography (TLC): TLC is a simple and rapid method often used to monitor the progress of a reaction. For example, in the synthesis of this compound, TLC on silica (B1680970) gel plates can be used to follow the conversion of the starting materials to the desired product. chemicalbook.com The difference in polarity between the reactants and products leads to different retention factors (Rf values), allowing for a visual assessment of the reaction's completion. The end point of the reaction to form (Z)-2-octen-1-ol from 2-octyn-1-ol was determined by TLC analysis. orgsyn.org
High-Performance Liquid Chromatography (HPLC): HPLC is a more advanced chromatographic technique that provides higher resolution and is used for both analytical and preparative purposes. A reverse-phase (RP) HPLC method has been described for the analysis of oct-7-en-1-ol, a related compound, using a mobile phase of acetonitrile, water, and an acid modifier. sielc.com This method is scalable and can be used for the isolation of impurities in preparative separations.
Gas Chromatography (GC): GC is an effective method for analyzing the purity of volatile compounds like this compound. Tokyo Chemical Industry reports a purity of >98.0% for their this compound as determined by GC. tcichemicals.comtcichemicals.com
Column Chromatography: For the purification of this compound on a larger scale, column chromatography on silica gel is frequently employed. chemicalbook.com The crude product is loaded onto a silica gel column and eluted with a suitable solvent system, allowing for the separation of the desired compound from impurities.
Future Directions and Emerging Research Avenues for 7 Octyn 1 Ol
Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity
The functional groups of 7-octyn-1-ol, a terminal alkyne and a primary alcohol, offer a versatile platform for a multitude of chemical transformations. Current research is focused on developing novel catalytic systems to enhance the reactivity and selectivity of reactions involving this compound. A significant area of interest is the use of transition metal nanoparticles as heterogeneous catalysts. These catalysts are advantageous due to their large surface area, which provides numerous active sites for reactions. rsc.org
For instance, palladium nanoparticles (PdNPs) have demonstrated considerable potential in various organic syntheses. rsc.org The development of eco-friendly methods for producing PdNPs using natural materials like polysaccharides is a promising approach, offering benefits such as cost-effectiveness and biocompatibility. rsc.org One novel catalytic system involves PdNPs supported on a β-cyclodextrin-cellulose methyl carboxylate composite (PdNPs@β-CD-CMC). This system has shown high efficiency in Sonogashira cross-coupling reactions, a key method for forming carbon-carbon bonds, even in the absence of a copper co-catalyst at elevated temperatures. rsc.org
Furthermore, research into the oxidation of olefins to α-epoxy alcohols has highlighted the effectiveness of group IVB, VB, or VIB transition metal catalysts. google.com Specifically, catalysts like Mo(CO)6, Ti(i-PrO)4, and VO(acac)2 have been investigated for their ability to facilitate this transformation with high selectivity. google.com The development of such catalytic systems is crucial for the synthesis of complex molecules where this compound can serve as a key building block.
Future explorations will likely focus on designing even more sophisticated and efficient catalytic systems. This includes the development of multi-metallic nanoparticles to leverage synergistic catalytic effects and the use of novel support materials to enhance catalyst stability and recyclability. The goal is to achieve higher yields, greater selectivity (chemo-, regio-, and stereoselectivity), and milder reaction conditions for transformations involving this compound.
Integration of this compound in Flow Chemistry and Automated Synthesis Platforms
The integration of this compound into flow chemistry and automated synthesis platforms represents a significant step towards more efficient and scalable chemical production. Flow chemistry, which involves performing chemical reactions in a continuously flowing stream rather than in a batch-wise fashion, offers numerous advantages, including improved heat and mass transfer, enhanced safety, and the potential for higher yields and purity.
For reactions involving alkynes like this compound, continuous flow systems can be particularly beneficial. For example, in the context of alkyne reductions or other exothermic reactions, the superior heat dissipation of flow reactors can help to control the reaction temperature more precisely, minimizing the formation of byproducts and improving the selectivity of the desired product. The use of in-line analytical techniques, such as Fourier-transform infrared (FTIR) or Raman spectroscopy, can allow for real-time monitoring of the reaction progress, enabling rapid optimization of reaction conditions.
Automated synthesis platforms, which combine robotics with software to perform chemical reactions, can further enhance the efficiency of using this compound in multi-step syntheses. These platforms can be programmed to carry out a sequence of reactions, purifications, and analyses, significantly reducing the manual labor and time required for the synthesis of complex molecules. The modular nature of this compound, with its reactive alkyne and hydroxyl groups, makes it an ideal candidate for incorporation into the building block libraries of automated synthesizers.
The future of chemical synthesis will likely see a greater convergence of flow chemistry, automation, and machine learning. This will enable the rapid discovery and optimization of new synthetic routes and the on-demand production of valuable chemicals derived from this compound.
Computational Chemistry Approaches for Predicting Reactivity and Designing New Transformations
Computational chemistry has become an indispensable tool in modern chemical research, providing valuable insights into reaction mechanisms, predicting the reactivity of molecules, and guiding the design of new chemical transformations. In the context of this compound, computational methods can be employed to explore its chemical behavior and to identify new synthetic possibilities.
Theoretical studies, such as those investigating the "acetylenic zipper" reaction, can provide a fundamental understanding of the intermediates and transition states involved in the isomerization of alkynes. canada.ca This knowledge is crucial for controlling the outcome of such reactions and for designing catalysts that can selectively promote a desired transformation.
Density Functional Theory (DFT) is another powerful computational method that can be used to study the electronic structure and reactivity of this compound. By calculating properties such as molecular orbital energies and charge distributions, DFT can help to predict how this compound will interact with other reagents and catalysts. This information can be used to design new reactions with enhanced selectivity and efficiency. For example, DFT calculations could be used to screen potential catalysts for the click chemistry reactions of this compound, identifying those that are most likely to promote the desired cycloaddition with azides. broadpharm.commedchemexpress.com
Furthermore, computational modeling can be used to predict the spectroscopic properties of this compound and its derivatives, aiding in their characterization. As computational methods continue to improve in accuracy and efficiency, they will play an increasingly important role in accelerating the discovery and development of new applications for this compound.
Sustainable Synthesis and Green Chemistry Applications of this compound
The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, are becoming increasingly important in both academic and industrial research. The synthesis and application of this compound are being explored through the lens of sustainability, with a focus on developing more environmentally friendly methods.
One key aspect of sustainable synthesis is the use of renewable feedstocks and the development of atom-economical reactions. Research into the synthesis of this compound itself is exploring more efficient routes that minimize waste and energy consumption. For example, the "alkyne-zipper" reaction, which isomerizes internal alkynes to terminal alkynes, can be a powerful tool for synthesizing this compound from more readily available starting materials. chemicalbook.com The use of catalytic systems that can be easily recovered and reused is another important aspect of green chemistry.
In terms of its applications, this compound can be utilized in environmentally benign reaction media, such as water or supercritical fluids, to reduce the reliance on volatile organic solvents. The development of catalytic systems that can operate under mild conditions, such as lower temperatures and pressures, also contributes to the greening of chemical processes.
The use of this compound in click chemistry is another example of its application in green chemistry. medchemexpress.com Click reactions are known for their high yields, selectivity, and tolerance of a wide range of functional groups, often proceeding under mild, aqueous conditions. This makes them an attractive method for the synthesis of complex molecules with minimal byproduct formation.
Future research in this area will likely focus on the development of fully integrated, sustainable processes for the production and utilization of this compound, from the use of bio-based starting materials to the implementation of closed-loop recycling systems.
Expanding the Scope of Biological and Materials Science Applications
The unique chemical properties of this compound, particularly its terminal alkyne group, make it a valuable tool for a wide range of applications in both biological and materials science. The ability of the alkyne to participate in highly selective "click" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has opened up new avenues for research in these fields. broadpharm.commedchemexpress.com
In the realm of biological research, this compound and its derivatives can be used as chemical probes to study biological processes. For example, it can be incorporated into biomolecules, such as proteins or nucleic acids, allowing for their visualization and tracking within living cells. This is made possible by the bioorthogonal nature of the click reaction, which proceeds with high efficiency and selectivity in a biological environment without interfering with native biochemical processes. medchemexpress.com Furthermore, this compound has been investigated for its potential neurotrophic effects and its ability to modulate carbon chains. biosynth.com It has also been used as an intermediate in the synthesis of deuterated compounds for use in metabolic studies. biosynth.com
In materials science, the alkyne functionality of this compound provides a versatile handle for the synthesis of novel polymers and functional materials. Through click chemistry, it can be used to create highly ordered polymer networks with precisely controlled architectures. This has potential applications in the development of advanced materials with tailored properties, such as drug delivery systems, biosensors, and advanced coatings. The ability to functionalize surfaces with this compound also opens up possibilities for creating new materials with specific surface properties, such as hydrophobicity or biocompatibility.
The future of this compound in these fields is bright, with ongoing research focused on developing new and innovative applications. This includes the design of more sophisticated biological probes for studying complex cellular processes and the creation of advanced materials with unprecedented properties and functionalities.
Q & A
Q. What are the standard synthetic routes for 7-Octyn-1-ol, and how can purity be rigorously verified?
- Methodological Answer: Synthesis typically involves alkynylation of a carbonyl precursor (e.g., via Grignard or organocuprate reactions). Purification may require fractional distillation or column chromatography. Structural confirmation requires multi-modal characterization:
- NMR (¹H/¹³C) to confirm proton and carbon environments.
- IR spectroscopy to identify hydroxyl (-OH) and alkyne (C≡C) stretches.
- Mass spectrometry (HRMS) for molecular ion verification.
- Elemental analysis to validate empirical composition .
For reproducibility, document reagent sources, solvent purity, and reaction conditions (temperature, catalyst loading) in detail .
Q. How should researchers handle discrepancies in melting/boiling point data for this compound across literature sources?
- Methodological Answer: Cross-reference purity protocols (e.g., solvent recrystallization methods) and instrumentation calibration. If deviations exceed 5%, perform differential scanning calorimetry (DSC) or gas chromatography (GC) to assess impurity profiles. Report findings with explicit citations to prior studies to clarify contextual differences (e.g., atmospheric pressure variations) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer: Use fume hoods to mitigate vapor exposure. Wear nitrile gloves and safety goggles to prevent skin/eye contact. Store in inert atmospheres (argon/nitrogen) to avoid alkyne polymerization. Emergency protocols should include immediate rinsing with water for spills and ethanol for residue cleanup .
Q. How can researchers ensure reproducibility in catalytic applications of this compound?
- Methodological Answer: Standardize catalyst pre-treatment (e.g., activation under hydrogen flow for metal catalysts). Control variables like substrate-to-catalyst ratios, solvent polarity, and reaction time. Publish raw kinetic data (e.g., turnover frequencies) and provide detailed supplementary materials for peer validation .
Q. Which spectroscopic techniques are most effective for monitoring this compound in reaction mixtures?
Q. How should conflicting solubility data for this compound in polar vs. non-polar solvents be resolved?
- Methodological Answer: Conduct systematic solubility tests under controlled temperatures (10°C increments). Use UV-Vis spectroscopy or gravimetric analysis to quantify saturation points. Compare results against computational solubility parameters (e.g., Hansen solubility spheres) .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational simulations and experimental reactivity data for this compound?
- Methodological Answer: Re-evaluate computational parameters (e.g., DFT functional selection, solvent models). Validate simulations with isotopic labeling (e.g., ¹³C tracing) to track reaction pathways. Perform sensitivity analyses to identify dominant factors (e.g., steric effects vs. electronic contributions) .
Q. What strategies mitigate side reactions (e.g., alkyne oligomerization) during this compound derivatization?
Q. How can the principal reaction pathway be distinguished from competing mechanisms in this compound transformations?
Q. What methodologies validate the homogeneity and stability of this compound in long-term storage?
Q. How should researchers address inconsistencies in toxicity profiles of this compound across cell-based assays?
Q. What statistical approaches are recommended for analyzing non-linear kinetic data in this compound reactions?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
